molecular formula C8H11NOS B14776207 3-Isobutylisothiazole-4-carbaldehyde

3-Isobutylisothiazole-4-carbaldehyde

Cat. No.: B14776207
M. Wt: 169.25 g/mol
InChI Key: XZFYWDRWXUFCRO-UHFFFAOYSA-N
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Description

3-Isobutylisothiazole-4-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutylisothiazole-4-carbaldehyde typically involves the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isobutylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isothiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Isobutylisothiazole-4-carboxylic acid.

    Reduction: 3-Isobutylisothiazole-4-methanol.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

3-Isobutylisothiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Isobutylisothiazole-4-carbaldehyde involves its interaction with various molecular targets within biological systems. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to antimicrobial effects. The presence of the isothiazole ring allows for interactions with nucleophilic sites in proteins and other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutylisothiazole-4-carboxylic acid
  • 3-Isobutylisothiazole-4-methanol
  • 3-Isobutylisothiazole-4-thiol

Uniqueness

3-Isobutylisothiazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-(2-methylpropyl)-1,2-thiazole-4-carbaldehyde

InChI

InChI=1S/C8H11NOS/c1-6(2)3-8-7(4-10)5-11-9-8/h4-6H,3H2,1-2H3

InChI Key

XZFYWDRWXUFCRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NSC=C1C=O

Origin of Product

United States

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